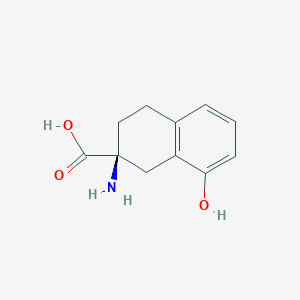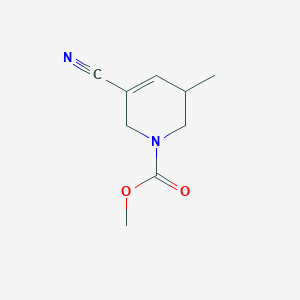
methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate (MCP) is a chemical compound that belongs to the pyridine family. MCP has been widely studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis.
Biochemische Und Physiologische Effekte
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to induce apoptosis in cancer cells, which may help to prevent the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new cancer therapies. However, one limitation is that methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate, including the development of new cancer therapies based on its unique chemical structure and properties. Further research is also needed to fully understand the mechanism of action of methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate and its potential use in other scientific research applications.
Synthesemethoden
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate can be synthesized using various methods, including the reaction of malononitrile with ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 3-cyano-4-methylpyridine with ethyl chloroformate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
159792-60-6 |
|---|---|
Produktname |
methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-8(4-10)6-11(5-7)9(12)13-2/h3,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
DZSPRWKXPVNTPE-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(=C1)C#N)C(=O)OC |
Kanonische SMILES |
CC1CN(CC(=C1)C#N)C(=O)OC |
Synonyme |
1(2H)-Pyridinecarboxylic acid, 5-cyano-3,6-dihydro-3-methyl-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)

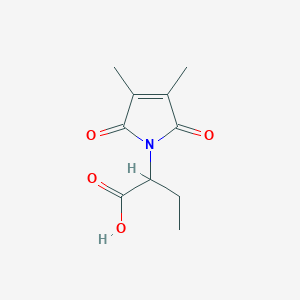
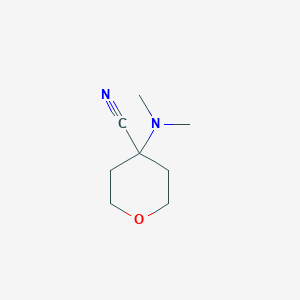


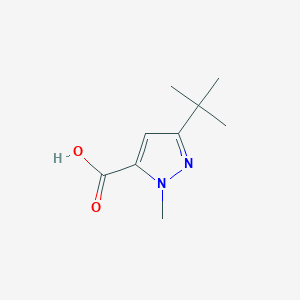


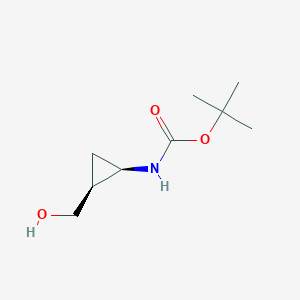
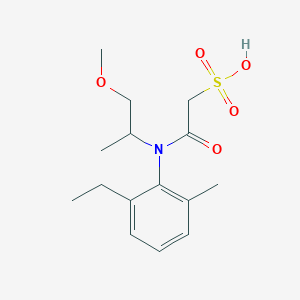
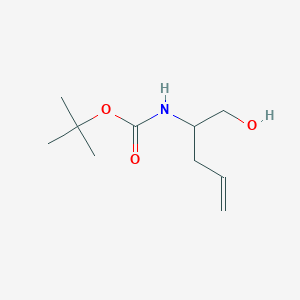
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
